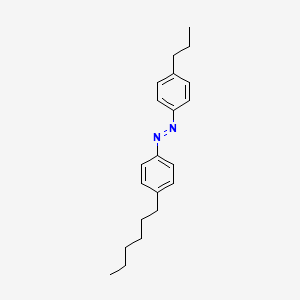
4-Benzylidenecyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidenecyclopent-2-en-1-one: is an organic compound that belongs to the class of cyclopentenones It is characterized by a benzylidene group attached to a cyclopent-2-en-1-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzylidenecyclopent-2-en-1-one can be synthesized through a crossed aldol condensation reaction. This involves the reaction of an aromatic aldehyde, such as benzaldehyde, with an aliphatic ketone, such as cyclopentanone, in the presence of a base catalyst. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and thionyl chloride as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Benzylidenecyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 4-Benzylidenecyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. This process involves the generation of reactive intermediates that propagate the polymerization chain reaction. The rigidity of the cyclopentenone ring enhances its stability and efficiency as a photoinitiator .
Comparaison Avec Des Composés Similaires
Benzylideneacetone: Similar structure but with an acyclic ketone.
Cyclopentenone: Lacks the benzylidene group.
Chalcones: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4-Benzylidenecyclopent-2-en-1-one is unique due to the presence of both the benzylidene group and the cyclopentenone ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
105122-33-6 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-benzylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
YPHNAPQTDPXQMB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


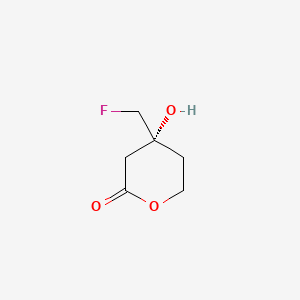
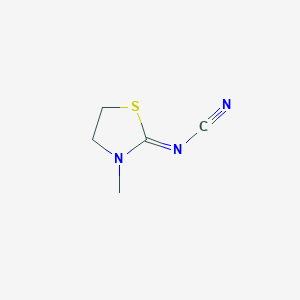
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
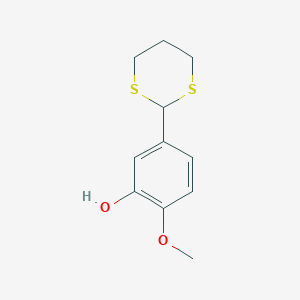
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
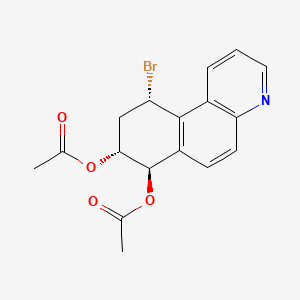
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
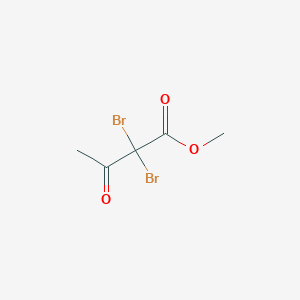
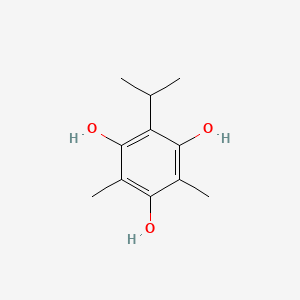
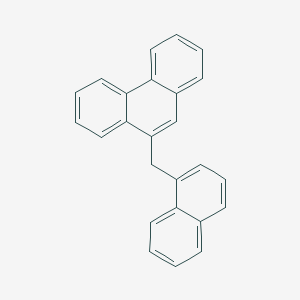
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
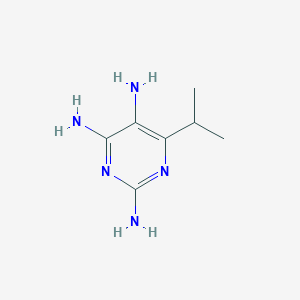
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
